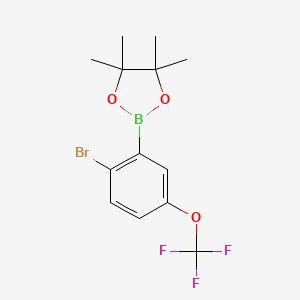

2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Structural Analysis of 2-(2-Bromo-5-(Trifluoromethoxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

Molecular Geometry and Hybridization States

The molecular geometry of this compound is defined by its central dioxaborolane ring and substituted phenyl group. The boron atom within the dioxaborolane ring adopts an sp² hybridization state, resulting in a trigonal planar geometry around the boron center. This hybridization is stabilized by the interaction of boron’s empty p-orbital with the oxygen lone pairs of the dioxaborolane ring.

The dioxaborolane ring itself exhibits a puckered conformation, with bond lengths and angles consistent with related structures. Key bond lengths include:

- Boron–oxygen (B–O): 1.368 Å

- Oxygen–carbon (O–C): 1.438 Å

- Carbon–carbon (C–C): 1.541 Å

The dihedral angle between the dioxaborolane ring and the phenyl group is approximately 2.29° , indicating near-coplanarity, which facilitates conjugation between the boron center and the aromatic system. The tetramethyl substituents at the 4,4,5,5-positions enforce steric constraints, stabilizing the ring’s conformation and reducing flexibility.

Electronic Effects of Bromo and Trifluoromethoxy Substituents

The bromo (–Br) and trifluoromethoxy (–OCF₃) substituents on the phenyl ring exert significant electronic effects:

Bromo Substituent (–Br):

- Inductive Withdrawal: The electronegative bromine atom withdraws electron density via its -I effect , with a Hammett substituent constant of σₚ = 0.405 .

- Resonance Effects: As a meta-directing group, bromo slightly deactivates the aromatic ring through weak electron withdrawal via resonance.

Trifluoromethoxy Substituent (–OCF₃):

- Strong Electron Withdrawal: The –OCF₃ group is a potent -I and -M (mesomeric) substituent , with a Hammett σₚ value of 0.42 and σₘ value of 0.23 . Its electron-withdrawing capability exceeds that of methoxy (–OCH₃) due to the electronegativity of fluorine atoms.

- Polarization Effects: The trifluoromethoxy group induces a long-range deactivating effect , reducing electron density at the boron center and influencing reactivity in cross-coupling reactions.

Table 1: Hammett Substituent Constants (σ) for Key Groups

| Substituent | σₚ | σₘ |

|---|---|---|

| –Br | 0.405 | 0.37 |

| –OCF₃ | 0.42 | 0.23 |

The combined electronic effects of these substituents render the phenyl ring highly electron-deficient, enhancing the boron center’s electrophilicity and its participation in Suzuki-Miyaura cross-coupling reactions.

Conformational Dynamics of the Dioxaborolane Ring System

The dioxaborolane ring exhibits restricted conformational flexibility due to steric hindrance from the tetramethyl groups and electronic interactions. Key dynamics include:

- Ring Puckering: The dioxaborolane ring adopts an envelope conformation , with one oxygen atom deviating from the plane by ~0.37 Å. This puckering minimizes torsional strain while maintaining conjugation with the boron atom.

- Barrier to Inversion: The energy barrier for ring inversion is primarily dictated by torsional strain rather than substituent effects. For analogous dioxaborolanes, microwave spectroscopy reveals inversion barriers of ~10.9 kcal/mol, consistent with hindered planar transition states.

- Steric Effects: The 4,4,5,5-tetramethyl groups impose a chair-like geometry , further rigidifying the structure and reducing vibrational自由度.

Table 2: Key Structural Parameters of the Dioxaborolane Ring

| Parameter | Value |

|---|---|

| B–O Bond Length | 1.368 Å |

| O–B–O Bond Angle | 114.2° |

| Dihedral Angle (vs. Phenyl) | 2.29° |

These conformational features ensure stability during synthetic applications, particularly in reactions requiring precise stereoelectronic control.

Propiedades

IUPAC Name |

2-[2-bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGQKOYIDQMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743455 | |

| Record name | 2-[2-Bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-66-4 | |

| Record name | 2-[2-Bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves the conversion of an aryl bromide bearing the trifluoromethoxy substituent into the corresponding boronate ester by reaction with bis(pinacolato)diboron or pinacol in the presence of a palladium catalyst. The key step is the borylation of the aryl bromide to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Preparation via Palladium-Catalyzed Borylation of Aryl Bromides

- Starting Materials: 2-bromo-5-(trifluoromethoxy)phenyl bromide or related substituted aryl bromides.

- Reagents: Bis(pinacolato)diboron (B2pin2) or pinacol, palladium catalyst such as Pd(dppf)Cl2·DCM or Pd(OAc)2, base (e.g., potassium acetate or potassium phosphate).

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Heating at 80–90 °C under inert atmosphere (nitrogen or argon) for 12–24 hours.

Methyl 2-bromo-5-chlorobenzoate was reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2·DCM (4 mol%) and KOAc (3 equiv) in 1,4-dioxane at 90 °C for 24 h, yielding methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in 74% yield after purification.

A similar approach can be adapted for 2-bromo-5-(trifluoromethoxy)phenyl substrates, replacing the chloro substituent with trifluoromethoxy.

Preparation by Direct Esterification of Boronic Acid with Pinacol

- Starting Material: 4-bromophenylboronic acid or substituted analogs.

- Reagents: Pinacol.

- Solvent: Acetonitrile.

- Conditions: Stirring at room temperature for 1.5 hours.

A suspension of 4-bromophenylboronic acid (1.24 mol) in acetonitrile was stirred at room temperature. Pinacol (1.27 mol) was added, and the mixture stirred for 1.5 hours until a clear solution was obtained. The solvent was removed under vacuum at 30–35 °C to yield 4-bromo-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in 99.7% yield as a light yellow solid.

This method is straightforward and efficient for preparing the boronate ester from the corresponding boronic acid, which can be synthesized or purchased with the trifluoromethoxy substituent.

Preparation via Reaction of Dichloromethylboronic Acid with Pinacol

- Starting Material: Dichloromethylboronic acid derivative.

- Reagents: Pinacol, magnesium sulfate anhydrous.

- Solvent: Dry dichloromethane.

- Conditions: Stirring under argon at room temperature for 16 hours.

The crude dichloromethylboronic acid is dissolved in dry dichloromethane, followed by addition of magnesium sulfate and pinacol. The heterogeneous mixture is stirred under inert atmosphere at room temperature for 16 hours. The resulting mixture is filtered and purified to afford the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative.

This method is less commonly used for the specific trifluoromethoxy-substituted aryl boronate but demonstrates an alternative route for preparing the boronate ester moiety.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

The palladium-catalyzed borylation is the most widely used and versatile method, allowing direct conversion of aryl bromides to boronate esters with good yields and functional group tolerance, including trifluoromethoxy substituents.

Direct esterification of the corresponding boronic acid with pinacol is highly efficient and straightforward, producing the desired boronate ester with excellent yield and purity.

The dichloromethylboronic acid route is more specialized and involves additional steps to generate the boronic acid precursor, making it less practical for routine synthesis of the target compound.

Reaction conditions such as temperature, solvent, and inert atmosphere are critical to prevent decomposition and ensure high purity.

Purification is commonly achieved by column chromatography on silica gel using gradients of ethyl acetate in petroleum ether.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents such as toluene, ethanol, or water.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit anticancer properties. The presence of the trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including disruption of cellular signaling pathways and modulation of gene expression .

Drug Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its boron atom can participate in various reactions such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules. This makes it essential for developing new drugs targeting specific diseases .

Materials Science

Polymeric Materials

In materials science, this compound is utilized in the synthesis of advanced polymeric materials. The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Such materials are being explored for applications in electronics and aerospace industries due to their lightweight and robust nature .

Nanocomposites

The compound's unique structure allows it to be used in creating nanocomposites with enhanced electrical and thermal conductivity. Research has demonstrated that incorporating boron-based compounds into nanomaterials improves their performance in various applications including sensors and energy storage devices .

Environmental Applications

Environmental Remediation

The compound has potential applications in environmental remediation processes. Boron compounds are known to interact with various pollutants, facilitating their removal from contaminated environments. Studies suggest that dioxaborolanes can effectively capture heavy metals and organic pollutants from water sources .

Sustainable Chemistry

As a part of green chemistry initiatives, this compound is being researched for its ability to promote sustainable chemical processes. Its use in catalysis can reduce the need for hazardous reagents and solvents in chemical reactions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The trifluoromethoxy (-OCF₃) group in the target compound significantly enhances electrophilicity at the boron center compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, making it more reactive in cross-coupling reactions .

- Positional Isomerism : The 2-bromo-5-OCF₃ configuration in the target compound creates distinct steric and electronic environments compared to its 5-bromo-2-OCF₃ isomer (CAS 2121515-02-2). The latter may exhibit reduced steric hindrance during coupling reactions .

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (CAS 942069-51-4) enhance its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings .

Key Findings :

- The target compound’s trifluoromethoxy group accelerates transmetallation in Suzuki reactions, outperforming methoxy- or methyl-substituted analogues .

- Bromine’s presence enables sequential functionalization (e.g., cross-coupling followed by trifluoromethoxy introduction), a feature absent in chloro analogues .

Stability and Handling

- Target Compound : Requires refrigeration (2–8°C) due to hydrolytic sensitivity caused by the electron-deficient boron center .

- Methoxy and Methyl Analogues : Less moisture-sensitive, often stored at room temperature .

- Difluoromethoxy Analogue : Intermediate stability; compatible with milder reaction conditions .

Actividad Biológica

2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dioxaborolane ring and a brominated phenyl group with a trifluoromethoxy substituent. The molecular formula is , and it possesses unique properties due to the trifluoromethoxy group which may enhance its lipophilicity and biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Preliminary studies suggest that boron-containing compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of bromine and trifluoromethoxy groups may contribute to enhanced anti-cancer properties by facilitating interactions with cellular targets.

- Antimicrobial Properties : Some derivatives have shown potential against bacterial strains, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

In Vitro Studies

A notable study analyzed the cytotoxic effects of similar boron compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer cells, suggesting potential applications in cancer therapy .

Table 1: Cytotoxicity of Boron Compounds on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | A549 (Lung) | 15 | Cell cycle arrest |

| 2-Bromo-5-(trifluoromethoxy)phenyl derivative | HCT116 (Colon) | 12 | DNA damage response |

Case Study 1: Anticancer Activity

A research team investigated the anticancer properties of a related compound in a mouse model of breast cancer. The treatment group receiving the compound exhibited a significant reduction in tumor growth compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of boron-containing compounds against resistant bacterial strains. The results demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)bromobenzene | Pd(dppf)Cl₂ | DMF | KOAc | 75–80 | |

| Analogous bromoarenes | Pd(OAc)₂/XPhos | THF | K₂CO₃ | 70–85 |

Basic: How to characterize this compound using NMR spectroscopy?

Methodological Answer:

Key NMR features (¹H, ¹³C, ¹⁹F) for structural confirmation:

Q. Table 2: Comparative NMR Data for Analogous Borolanes

| Compound Substituents | ¹H (Pinacol CH₃) | ¹³C (CF₃O) | ¹⁹F (CF₃O) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl) | δ 1.35 (s, 12H) | – | – | |

| 2-(3-Fluoro-4-CF₃O-phenyl) | δ 1.34 (s, 12H) | δ 120.5 | δ −59.2 |

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boronate?

Methodological Answer:

This boronate acts as an aryl donor in palladium-catalyzed couplings. To maximize efficiency:

- Electrophile Compatibility : Pair with aryl halides (Br > Cl) or triflates. Avoid sterically hindered partners.

- Catalyst Tuning : Use Pd₂(dba)₃ with SPhos or RuPhos ligands for electron-deficient aryl groups .

- Solvent System : Employ toluene/EtOH (3:1) with Cs₂CO₃ to enhance solubility and reduce protodeboronation .

- Byproduct Mitigation : Monitor for homo-coupling (e.g., via GC-MS) and adjust ligand loading to suppress .

Advanced: How to analyze and resolve contradictions in reaction yields across studies?

Methodological Answer:

Discrepancies in yields often arise from:

- Protodeboronation : Competitive degradation under basic conditions. Mitigate by using anhydrous solvents and lower temperatures (<80°C) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃O) slow transmetallation. Optimize with bulky ligands (e.g., JohnPhos) to accelerate .

- Catalyst Deactivation : Trace oxygen or moisture poisons Pd. Pre-purge reactions with N₂ and use molecular sieves .

Q. Table 3: Yield Variations in Cross-Coupling Reactions

| Electrophile | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/SPhos | 92 | |

| 2-Bromopyridine | Pd(dppf)Cl₂ | 68 |

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Moisture Sensitivity : Hydrolyzes to boronic acid. Store under inert gas (Ar) with molecular sieves .

- Thermal Stability : Decomposes above 150°C. Avoid prolonged heating during purification .

- Light Sensitivity : Degrades under UV. Use amber vials and store at −20°C for >6 months .

Advanced: How do the bromo and trifluoromethoxy substituents influence electronic properties?

Methodological Answer:

Q. Table 4: Hammett Constants (σ) for Substituent Effects

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| Br | 0.39 | 0.26 |

| CF₃O | 0.45 | 0.54 |

Basic: What analytical techniques complement NMR for purity assessment?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC-PDA : Detect hydrolytic impurities (boronic acid) using C18 columns (MeCN/H₂O gradient) .

- Elemental Analysis : Validate C/H/B ratios (±0.4% tolerance) .

Advanced: How to troubleshoot low reactivity in photoredox/Ni dual catalytic systems?

Methodological Answer:

- Redox Potential Matching : Ensure the boronate’s oxidation potential (E₁/₂ ≈ +1.2 V vs SCE) aligns with the photocatalyst (e.g., Ir(ppy)₃) .

- Ni Ligand Optimization : Use bpy or MeO-bpy ligands to stabilize Ni⁰ intermediates and reduce β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.